2-Acetyl-1,3-cyclopentanedione

説明

Significance and Research Trajectory of Cyclic β-Triketones

Cyclic β-triketones, a class of compounds to which 2-acetyl-1,3-cyclopentanedione belongs, are characterized by a cyclic structure containing three carbonyl groups in a 1,3,5-relationship, with one being exocyclic. These compounds are pivotal intermediates in organic synthesis and have garnered considerable attention in academic and industrial research. oup.comijpras.com

The significance of cyclic β-triketones stems from several key aspects:

Natural Occurrence and Biological Activity: Cyclic β-triketones are found in various natural sources, including plants, marine invertebrates, and insect gland secretions. oup.com This natural prevalence has spurred research into their biological roles and potential applications.

Agrochemical Applications: A major research trajectory has been the development of modern plant growth regulators and herbicides based on the cyclic β-triketone skeleton. oup.com These compounds can exhibit high selectivity against specific types of weeds. oup.com

Synthetic Utility: They are highly valuable building blocks for constructing complex molecules, including various heterocyclic compounds like pyrazoles and isoxazoles, which are core structures in many pharmaceuticals. ijpras.com

Coordination Chemistry: The enol form of β-triketones acts as an effective bidentate ligand, capable of forming stable complexes (chelates) with a wide range of metal ions. researchgate.netoup.comoup.com This property is exploited in areas from nutritional science, studying the bioavailability of essential metals like chromium(III), to materials science. oup.comoup.comjcyl.es

Tautomerism: A fundamental characteristic of cyclic β-triketones is their existence in a dynamic equilibrium between keto and enol tautomeric forms. oup.comresearchgate.net Unsymmetrical cyclic β,β′-triketones can exist in multiple enolic forms, including endocyclic and exocyclic tautomers. oup.com The study of this tautomerism, influenced by factors like solvent and concentration, is a persistent area of research, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netoup.comresearchgate.net

The research trajectory for cyclic β-triketones continues to expand, with modern studies focusing on the synthesis of novel and complex structures, such as fluorinated analogs and cyclic peroxides, for applications in materials science and pharmaceuticals. sapub.orgorganic-chemistry.orgscispace.com

Historical Context and Evolution of Research on this compound Chemistry

The study of this compound has evolved from its initial synthesis to detailed investigations of its structure, reactivity, and application as a ligand.

A foundational and practical synthesis of this compound was established based on the work of Merényi and Nilsson. orgsyn.org This method involves the aluminum chloride-catalyzed diacylation of isopropenyl acetate (B1210297) with succinic anhydride (B1165640). orgsyn.org While earlier methods existed, such as the Dieckmann condensation of related diesters, this procedure provided a more direct route. orgsyn.org

Early structural investigations quickly revealed a key feature of the compound: it exists almost entirely in its enol form in both the solid state and in solution. orgsyn.org Indirect evidence pointed towards the enolic double bond being located within the cyclopentane (B165970) ring (endocyclic). orgsyn.org This tautomeric preference is a central theme in its chemistry. Subsequent, more detailed studies using NMR and spectrophotometric methods have explored the subtle equilibrium between the endo-cyclic and exo-cyclic enol forms in solution. oup.com

The evolution of research on this compound can be charted through its increasing use as a reactive intermediate and a chelating agent. It can be hydrolyzed to produce 1,3-cyclopentanedione (B128120), a valuable intermediate in its own right, notably for steroid synthesis. orgsyn.org Its reactivity has been quantified in various contexts; for instance, a kinetic study of its reaction with azanone (HNO) found it to be a relatively slow-reacting C-nucleophile compared to other cyclic diones, with a calculated energy barrier of 90.93 kJ/mol. mdpi.com

A significant branch of research has focused on its coordination chemistry. Studies on its complexation with metal ions like chromium(III) and oxovanadium(IV) have been conducted to understand the potential nutritional and therapeutic implications of such chelates. researchgate.netoup.comoup.com For example, the kinetics and mechanism of chelation with Cr(III) and VO²⁺ have been determined, showing that the enol or enolate form of the ligand is the primary reacting species. researchgate.netoup.comresearchgate.net This line of inquiry connects the fundamental chemistry of the compound to potential applications in bioinorganic and medicinal chemistry. ontosight.ai

Below is a data table summarizing key research findings on this compound.

| Research Area | Key Finding/Method | Significance |

| Synthesis | Aluminum chloride-catalyzed reaction of isopropenyl acetate and succinyl chloride. orgsyn.org | Provides a practical and moderate yield (41-43%) route to the compound. orgsyn.org |

| Structure | Exists completely in an enolized form, with the double bond predominantly endocyclic. orgsyn.orgoup.com | Dictates its reactivity and chelating properties. |

| Tautomerism | Keto-enol equilibrium constants and ratios determined in solution via NMR and spectrophotometry. oup.comoup.com | Fundamental understanding of its chemical behavior in different environments. |

| Reactivity | Can be hydrolyzed to 1,3-cyclopentanedione. orgsyn.org Reacts as a C-nucleophile with species like HNO. mdpi.com | Serves as a precursor to other important synthetic intermediates. orgsyn.org |

| Coordination | Forms stable chelate complexes with metal ions such as Cr(III) and VO(IV). researchgate.netoup.com | Investigated for enhancing metal bioavailability and for potential insulin-like effects. researchgate.netoup.com |

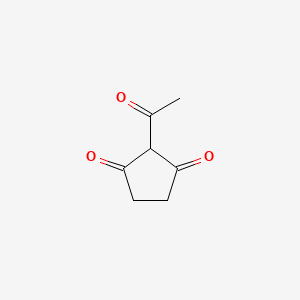

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-acetylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4(8)7-5(9)2-3-6(7)10/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBUYWCJZMQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319814 | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3859-39-0 | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-1,3-cyclopentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7EGG43BM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 2 Acetyl 1,3 Cyclopentanedione

Established Synthetic Routes to 2-Acetyl-1,3-cyclopentanedione

Classic synthetic approaches to this compound have been well-documented, providing reliable, albeit sometimes low-yielding, methods for its preparation. These routes form the foundational chemistry for accessing this class of cyclic diones.

Dieckmann Condensation Pathways for Cycloalkanediones

The Dieckmann condensation is an intramolecular cyclization of diesters, facilitated by a base, to form cyclic β-keto esters. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is particularly effective for creating stable five- or six-membered rings. wikipedia.org The general mechanism involves the deprotonation of an α-carbon to an ester group, forming an enolate which then attacks the second ester carbonyl group within the same molecule, leading to a ring closure. wikipedia.orgyoutube.com This pathway has been specifically noted for the preparation of 2-acetyl-1,3-cyclopentanediones through the cyclization of precursors like 1,4-bis(ethoxycarbonyl)-3,5-hexanediones. orgsyn.org

Aluminum Chloride-Catalyzed Acylation Reactions

Lewis acid-catalyzed acylation reactions represent another established route. Specifically, this compound has been synthesized through the aluminum chloride (AlCl₃)-catalyzed reaction of succinyl chloride and vinyl acetate (B1210297) in a 1,1,2,2-tetrachloroethane (B165197) solvent. orgsyn.orgscispace.com While this method is effective, it has been reported to produce the desired compound in small quantities. orgsyn.org The reaction likely proceeds through the formation of an acylium ion intermediate, which then participates in the acylation and subsequent cyclization to form the cyclopentanedione ring.

Diacylation of Isopropenyl Acetate with Dicarboxylic Anhydrides

| Acylating Agent | Substrate | Catalyst | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Succinic Anhydride (B1165640) | Isopropenyl Acetate | Aluminum Chloride | 1,2-dichloroethane | up to 55% | scispace.com |

| Succinyl Chloride | Isopropenyl Acetate | Aluminum Chloride | 1,2-dichloroethane or 1,1,2,2-tetrachloroethane | ca. 45% | scispace.com |

| Succinic Anhydride | Isopropenyl Acetate | Aluminum Chloride | 1,2-dichloroethane | 27-30% (isolated), up to 43% (with extraction) | orgsyn.org |

Novel and Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry seeks to improve upon established methods by introducing more efficient, milder, and versatile catalytic systems. Recent advancements in this area include modifications of traditional reactions and the development of new catalytic approaches.

A significant development is the use of an aluminum chloride-nitromethane (AlCl₃·MeNO₂) complex to mediate Dieckmann cyclizations. nih.govsemanticscholar.orgacs.org This complex acts as a milder alternative to AlCl₃ alone, moderating its reactivity and allowing for the synthesis of complex 2-alkyl-1,3-diones from dicarboxylic acids and acid chlorides in a single step. acs.orgorganic-chemistry.org This strategy has proven effective for creating diverse cyclic structures, including those with quaternary carbons, in yields as high as 96%. organic-chemistry.org While not yet explicitly detailed for this compound, this methodology represents a promising novel strategy for its synthesis and the synthesis of its complex analogs. acs.org Furthermore, the spontaneous, catalyst-free condensation of β-triketones with amines to form β,β'-diketoenamines suggests novel pathways for creating derivatives under mild conditions. nih.gov

Synthesis of Substituted this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new applications. Methodologies often focus on introducing substituents at various positions on the cyclopentanedione ring.

Preparation of 2-Substituted-1,3-cyclopentanediones

The preparation of 2-substituted-1,3-cyclopentanediones can be achieved through several synthetic routes. One common method is analogous to the synthesis of the parent compound, such as the acylation of the enol acetate of 2-butanone (B6335102) with succinic anhydride to produce 2-methyl-1,3-cyclopentanedione (B45155). orgsyn.org

Another powerful technique for introducing substituents at the 2-position of an already formed dione (B5365651) ring is the Michael addition. This reaction involves the addition of a nucleophile, such as the enolate of a 1,3-dione, to an α,β-unsaturated carbonyl compound. beilstein-journals.orgresearchgate.net For instance, 2-substituted cyclopentane-1,3-diones can be further alkylated at the 2-position through this pathway. Asymmetric Michael additions, using organocatalysts like squaramide, have been developed to produce substituted cyclopentane (B165970) diones with high enantioselectivity. beilstein-journals.org

Utilization in Spirocyclopropane Formation

The direct application of this compound in the synthesis of spirocyclopropanes is not extensively documented in readily available scientific literature. While the formation of spiro compounds from related diones is known, specific methodologies detailing the cyclopropanation of this compound to yield spirocyclopropane derivatives are not prominently reported. For instance, the synthesis of spiro[cyclopropane-1,2′-indene]-1′,3′-dione has been achieved through the Corey–Chaykovsky cyclopropanation of an adduct derived from 1,3-indanedione, a different cyclic dione. mdpi.com This suggests that while cyclopropanation reactions are a viable route to spirocycles from cyclic diones, the specific substrate this compound has not been a major focus in this area of research based on the available data.

Generation of Hydrindenedione and Other Polycyclic Intermediates

The synthesis of hydrindenedione derivatives, which are bicyclic compounds containing a fused six-membered and five-membered ring system, represents a significant application of cyclopentanedione precursors. Research has been conducted on the synthesis of a series of cyclopentane and hydrindane 2-acetyl-1,3-diones. researchgate.net These syntheses highlight the utility of substituted cyclopentanediones in building more complex, fused ring systems.

A primary method for the construction of such polycyclic systems is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring onto an existing ring. masterorganicchemistry.comyoutube.com In the context of this compound and its derivatives, the dione can act as the nucleophilic component in the initial Michael addition.

For example, the closely related compound 2-methyl-1,3-cyclopentanedione is a well-known precursor in the synthesis of steroids, which are complex polycyclic molecules. libretexts.org The Robinson annulation of 2-methyl-1,3-cyclopentanedione with methyl vinyl ketone is a key step in the synthesis of the Wieland-Miescher ketone, a foundational building block for various steroids. wikipedia.org This classic example illustrates the potential of 2-substituted-1,3-cyclopentanediones to serve as scaffolds for the construction of fused bicyclic and polycyclic frameworks. The acetyl group in this compound can be envisioned to participate in or be modified prior to such annulation reactions to yield a variety of polycyclic dione structures.

The general applicability of the Robinson annulation to 1,3-dicarbonyl compounds makes it a powerful tool for the synthesis of complex cyclic systems. youtube.com The reaction between a 1,3-dione and an α,β-unsaturated ketone leads to the formation of a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to yield a cyclohexenone ring fused to the original dione. masterorganicchemistry.comlibretexts.org

Below is a table summarizing the key reaction for the formation of polycyclic intermediates from cyclopentanedione derivatives.

| Reaction | Reactants | Intermediate | Product Type |

| Robinson Annulation | 2-Substituted-1,3-cyclopentanedione, α,β-Unsaturated Ketone | 1,5-Diketone | Fused Bicyclic Ketone (e.g., Hydrindenedione derivative) |

Further research into the specific Robinson annulation reactions of this compound would provide more detailed insights into the range of hydrindenedione and other polycyclic intermediates that can be synthesized from this starting material. The existing literature on related compounds strongly supports its utility as a precursor for such complex molecules. researchgate.netwikipedia.orglibretexts.org

Reactivity and Reaction Mechanisms of 2 Acetyl 1,3 Cyclopentanedione

Tautomeric Equilibria and Proton Dynamics

The chemical behavior of 2-acetyl-1,3-cyclopentanedione is significantly influenced by its existence in different tautomeric forms. This section explores the delicate balance between these forms and the dynamics of proton movement within the molecule.

This compound exhibits keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of a keto and an enol form. orgsyn.org In the solid state and in solution, it is completely enolized. orgsyn.org The position of this equilibrium is sensitive to the surrounding environment, particularly the solvent. researchgate.net

Studies using 1H-NMR and UV-Visible spectroscopy have shown that the keto-enol equilibrium is dependent on the polarity of the solvent. researchgate.net In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the keto form is favored over the enol form. researchgate.net Conversely, in non-polar solvents such as chloroform (B151607), the enol form predominates. researchgate.net This is because the more polar keto form is better stabilized by the polar solvent. researchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond, which is more favorable in a non-polar environment. researchgate.net

Further investigations using 1H and 13C NMR spectra in deuterated water-deuterated methanol (B129727) (D2O-CD3OD) and deuterated chloroform (CDCl3) have confirmed that the triketo form of this compound is not present in any significant amount in these solvents. oup.com The enol fraction was observed to decrease in more polar environments. oup.com Temperature changes between 20–50 °C have a negligible effect on the tautomeric equilibrium constant. oup.com

Table 1: Solvent Effect on Keto-Enol Equilibrium of this compound

| Solvent | Predominant Form | Rationale |

|---|---|---|

| Dimethyl sulfoxide (DMSO) (Polar aprotic) | Keto | The more polar keto tautomer is stabilized by the polar solvent. researchgate.net |

| Chloroform (Non-polar) | Enol | The enol form is stabilized by a strong intramolecular hydrogen bond, which is favored in non-polar environments. researchgate.net |

| D2O-CD3OD (Polar protic) | Keto | The enol fraction decreases in this polar medium. oup.com |

| CDCl3 (Non-polar) | Enol | The triketo form is not observed, indicating a preference for the enol form. oup.com |

The mono-enol tautomer of this compound is a key reactive species. Kinetic studies on the chelation of chromium(III) have shown that the reaction mechanism involves the mono-enol tautomer reacting with both the hydrated metal ion and its hydrolyzed form, Cr(OH)2+. oup.comoup.com This indicates that the enolic form is crucial for the compound's ability to form metal complexes. oup.com

Similarly, in the complexation with oxovanadium(IV), the proposed mechanism involves the VO(2+) ion reacting with the enolate ion of the ligand, which is derived from the enol tautomer. researchgate.net The reactivity of the mono-enol tautomer is a central aspect of the coordination chemistry of this compound.

In unsymmetrical cyclic β,β'-triketones, there can be an exchange between different enolic forms, categorized as external and internal tautomers. oup.com While this compound is a symmetrical system, which simplifies the number of possible tautomers, the principles of proton exchange are still relevant. oup.com It has been demonstrated that the intermolecular exchange of the hydroxyl (OH) proton in enolized β,β'-triketones can happen more rapidly than the interconversion of the external tautomers. oup.com This rapid proton exchange is a key feature of the dynamic nature of the enol forms of these compounds.

Nucleophilic and Electrophilic Reaction Profiles

The reactivity of this compound is characterized by its ability to act as both a nucleophile and to react with electrophiles. This dual reactivity is a consequence of its electronic structure.

In aqueous solutions, this compound can ionize to form a resonance-stabilized enolate anion. nih.govresearchgate.net This enolate is a soft nucleophile, meaning it readily reacts with soft electrophiles. nih.gov This nucleophilic character is the basis for some of its protective effects in biological systems, where it can form irreversible Michael adducts with harmful electrophiles like acrolein. nih.gov The formation of the enolate anion is a critical step in many of its reactions, including its interaction with metal ions and its potential biological activities. researchgate.netnih.gov

The reaction of this compound with azanone (HNO), a reactive nitrogen species, has been investigated through kinetic studies. mdpi.com These studies have shown that this compound is the least reactive among a series of cyclic C-nucleophiles studied, with a calculated energy barrier for the reaction being 90.93 kJ/mol. mdpi.comresearchgate.net The second-order rate constant for this reaction was determined to be (3.3 ± 0.8) × 10 M⁻¹s⁻¹. nih.gov

The reactivity of C-nucleophiles towards HNO is highly dependent on their structure. mdpi.comresearchgate.net For instance, increasing the ring size of cyclic β-diones generally leads to an increase in reactivity towards HNO. mdpi.com The low reactivity of this compound in this specific reaction highlights the influence of its structural and electronic properties on its nucleophilic profile. mdpi.com

Table 2: Kinetic Data for the Reaction of Cyclic C-Nucleophiles with Azanone (HNO)

| C-Nucleophile | Second-Order Rate Constant (kS) (M⁻¹s⁻¹) | Calculated Energy Barrier (ΔG‡) (kJ/mol) |

|---|---|---|

| 1,3-Cyclopentanedione (B128120) | (2.8 ± 0.6) × 10² nih.gov | 72.53 nih.gov |

| 2-Methyl-1,3-cyclopentanedione (B45155) | (3.2 ± 0.9) × 10³ nih.gov | 57.92 nih.gov |

| This compound | (3.3 ± 0.8) × 10¹ nih.gov | 90.93 mdpi.comresearchgate.netnih.gov |

| 1,3-Cyclohexanedione | (2.2 ± 0.4) × 10³ nih.gov | 59.28 nih.gov |

| 2-Methyl-1,3-cyclohexanedione | (1.1 ± 0.2) × 10⁴ nih.gov | 50.03 nih.gov |

| Dimedone | (2.5 ± 0.6) × 10³ nih.gov | 58.46 nih.gov |

| 1,3-Cycloheptanedione | (6.8 ± 1.5) × 10³ nih.gov | 57.52 nih.gov |

| 2,4-Piperidinedione | (2.0 ± 0.4) × 10⁴ nih.gov | 45.65 nih.gov |

| 1-(4-Methoxybenzyl)-2,4-piperidinedione | (1.4 ± 0.3) × 10⁴ nih.gov | 41.34 mdpi.comresearchgate.netnih.gov |

| 1,3-Dimethylbarbituric acid | (1.3 ± 0.3) × 10⁴ nih.gov | 50.93 nih.gov |

| Barbituric acid | (3.5 ± 0.8) × 10³ nih.gov | 64.65 nih.gov |

| 2-Thiobarbituric acid | (8.2 ± 1.9) × 10² nih.gov | 76.28 nih.gov |

| Meldrum's acid | (8.7 ± 1.8) × 10² nih.gov | 70.15 nih.gov |

Interactions with Electrophilic Aldehydes

The reactivity of this compound with electrophilic aldehydes is primarily characterized by the Knoevenagel condensation. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately forming an α,β-unsaturated ketone. wikipedia.orgsigmaaldrich.com The active methylene (B1212753) group in this compound, positioned between the two carbonyl groups of the cyclopentanedione ring and adjacent to the acetyl group, provides the necessary acidity for deprotonation by a weak base. wikipedia.org

The general mechanism for the Knoevenagel condensation involves the deprotonation of the active methylene compound to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. sigmaaldrich.commychemblog.com The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

In the context of this compound, the enolate anion is a soft nucleophile that can readily react with soft aldehyde electrophiles. nih.gov The reaction is often catalyzed by a weakly basic amine, such as piperidine. wikipedia.orgmychemblog.com

Table 1: Knoevenagel Condensation of this compound with Aldehydes

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

|---|

Research has shown that similar β-triketones, such as 2-acetyl-1,3-indandione, undergo Claisen-Schmidt condensation with aldehydes in acetic acid, which can sometimes be accompanied by a deacetylation reaction. mdpi.comnih.gov While direct studies on this compound with a wide range of aldehydes are specific, the principles of the Knoevenagel condensation provide a solid framework for predicting its reactivity. wikipedia.orgsigmaaldrich.com

Hydrolytic Transformations of this compound

This compound can undergo hydrolytic transformations, leading to the cleavage of the acetyl group. This process is essentially a retro-Claisen condensation reaction. chemicalforums.com

One documented method for the hydrolysis of this compound involves heating a solution of the compound in aqueous acetic acid. orgsyn.org Specifically, a 0.1 M solution of this compound in 0.1 M aqueous acetic acid is maintained at 100°C for 24 hours. orgsyn.org This process yields 1,3-cyclopentanedione. orgsyn.org The reaction proceeds by the nucleophilic attack of water on the acetyl carbonyl group, followed by the cleavage of the carbon-carbon bond between the acetyl group and the cyclopentanedione ring.

In some instances, the hydrolysis of related β-triketone structures can be influenced by the reaction conditions. For example, the hydrolysis of β-triketone calcium chelates can be achieved with aqueous sulfuric acid to recover the pure β-triketones. google.com Alkaline hydrolysis of certain derivatives of 2-acylcyclohexane-1,3-diones can lead to ring constriction, forming cyclopentane (B165970) β-triketone analogues. datapdf.com

Table 2: Hydrolysis of this compound

| Reactant | Reagents | Conditions | Product | Yield | Ref |

|---|

It is important to note that the stability of β-triketones and their degradation pathways can be pH-dependent. nih.gov

Coordination Chemistry of 2 Acetyl 1,3 Cyclopentanedione

Ligand Properties and Metal Chelation Principles

2-Acetyl-1,3-cyclopentanedione (Hacpd) belongs to the class of cyclic β,β′-triketones. oup.com A key characteristic of this compound is its existence in a tautomeric equilibrium between keto and enol forms. oup.comresearchgate.net In solution, it is present predominantly in its monoenol form, with the triketo form being largely absent. oup.com The presence of an acidic proton allows for the formation of an enolate anion, which is central to its coordinating ability. oup.comresearchgate.net Unlike some related compounds, cyclic β,β′-triketones like Hacpd possess only one acidic proton, which means they are unable to form polynuclear coordination compounds with metal ions. oup.com

Bidentate Chelation Capabilities of the Enolate Form

The coordination of this compound with metal ions occurs through its enolate form, which acts as a bidentate ligand. oup.comnih.gov Following the loss of a proton, the resulting enolate anion features a delocalized negative charge across the oxygen atoms of the 1,3-dicarbonyl system. This allows it to coordinate to a single metal ion through both oxygen atoms, forming a stable six-membered chelate ring. This bidentate chelation is a well-established characteristic of 1,3-dicarbonyl compounds. nih.govnih.gov The reaction mechanism for complexation often involves the direct reaction of the metal ion with the enolate ion or the enol tautomer. researchgate.netresearchgate.net For instance, the complexation of oxovanadium(IV) with Hacpd proceeds exclusively through the enolate ion. researchgate.net In other cases, such as with chromium(III), the kinetic data suggests a mechanism where the mono-enol tautomer of the ligand reacts with the metallic species. oup.comoup.com

Studies on the tautomeric equilibrium of this compound have shown that it exhibits intramolecular enol-enol tautomerism with an equilibrium constant of 1.5, which favors the tautomer with an endocyclic enolic double bond. researchgate.net

Complex Formation with Transition Metal Ions (e.g., Chromium(III), Iron(III), Copper(II))

This compound forms stable chelate complexes with a variety of transition metal ions. The stoichiometry of these complexes is typically 1:1 in aqueous solutions. oup.comresearchgate.net

Chromium(III): The complexation of Cr(III) with this compound has been studied in aqueous solution. oup.comoup.com These studies confirm the formation of a 1:1 complex. oup.comdntb.gov.ua The kinetic mechanism involves the reaction of both the hydrated Cr³⁺ ion and its hydrolyzed form, Cr(OH)²⁺, with the enol tautomer of the ligand. oup.comoup.com Chromium chelates, in general, are noted for their potential to increase the bioavailability of this essential nutrient. oup.comresearchgate.netoup.com

Iron(III): While specific studies on the Fe(III) complex of this compound are detailed in broader contexts, the chelation of Fe(III) by structurally similar 1,3-dicarbonyl compounds is well-documented. nih.govresearchgate.net For example, the related ligand 2-acetyl-1,3-cyclohexanedione (B1360261) chelates aqueous Fe(III), with a mechanism involving both Fe³⁺ and Fe(OH)²⁺ reacting with the ligand's enol form. researchgate.netresearchgate.net The ability of 1,3-dicarbonyl enolates to chelate iron ions is a recognized property that can inhibit free radical-generating reactions. nih.gov

Copper(II): Similar to iron, the bidentate enolate of 1,3-dicarbonyl compounds can effectively chelate Cu(II) ions. nih.gov Kinetic studies on the reactions of Cu(II) with other dicarbonyl ligands, like heptane-3,5-dione, show that the Cu²⁺ ion reacts with both the enol and keto tautomers of the ligand. researchgate.net This general reactivity pattern is expected to apply to this compound as well.

Thermodynamic and Kinetic Aspects of Chelate Stability

Kinetic studies on the formation of the 1:1 chromium(III) complex with Hacpd in aqueous solution at 50 °C have been performed. oup.com The data indicates that the reaction proceeds via two parallel pathways involving Cr³⁺ and Cr(OH)²⁺.

| [Cr(III)] (mol dm⁻³) x 10³ | kobs (s⁻¹) x 10⁴ |

|---|---|

| 2.0 | 1.44 |

| 3.0 | 1.58 |

| 4.0 | 1.75 |

| 5.0 | 1.97 |

| 6.0 | 2.11 |

The complexation of oxovanadium(IV) with Hacpd has also been investigated, providing both kinetic and equilibrium data for the 1:1 chelation at 25 °C. researchgate.netresearchgate.net The proposed mechanism involves a reversible pathway where the VO²⁺ ion reacts with the enolate form of the ligand. researchgate.net

| Parameter | Value |

|---|---|

| KHL (Ionisation Constant) | (2.14 ± 0.09) x 10⁻⁵ |

| y (Enol Fraction) | 1.00 ± 0.01 |

| KML (Stability Constant) | 9.03 ± 0.33 |

| k₁ (Formation Rate Constant, g⁻¹ dm³ s⁻¹) | 123 ± 2 |

Structural Influences on Metal Ion Coordination Efficacy

The efficacy of metal ion coordination by this compound is influenced by its structural characteristics. The rigid five-membered ring and the attached acetyl group impose specific geometric constraints that affect chelation.

The structure of the ligand is crucial for effective chelation. Compounds with rigid structures that prevent proper bidentate coordination are often ineffective as chelating agents, even if they can form enolates. nih.gov In contrast, flexible structures that can easily accommodate the formation of a stable chelate ring are much more effective. nih.gov

Applications of 2 Acetyl 1,3 Cyclopentanedione in Organic Synthesis

Fundamental Building Block in Complex Molecule Construction.frontiersin.org

2-Acetyl-1,3-cyclopentanedione and its close structural relatives, such as 1,3-cyclopentanedione (B128120), are recognized as crucial building blocks for the synthesis of complex organic and biological compounds. frontiersin.orgacs.org Their value lies in the multiple reactive sites that can participate in a wide array of chemical transformations, allowing for the development of new chemical entities for fields like pharmaceuticals and agrochemicals. orgsyn.orgontosight.ai

The high reactivity of cyclic 1,3-diketones, including 1,3-cyclopentanedione, predetermines them for the synthesis of various compounds, particularly heterocyclic systems. acs.org These diones are suitable precursors for the preparation of bicyclic or polycyclic condensed heterocycles. acs.org

Research has demonstrated their utility in multicomponent reactions to generate diverse molecular frameworks. For instance, 1,3-cyclopentanedione reacts with N-amino-2-iminopyridines in the presence of acetic acid and molecular oxygen to produce complex pyrido[1,2-b]indazole (B1253319) derivatives. researchgate.net It is also used in the efficient synthesis of 2′,3′-nonsubstituted 1,3-cyclopentanedione-2-spirocyclopropanes. nih.gov These resulting spirocyclopropanes are themselves valuable intermediates, as their high ring strain makes them versatile building blocks for further synthesis of heterocyclic compounds like indoles and benzofurans. nih.gov Furthermore, the reaction of 1,3-cyclopentanedione with nitrogen-containing heterocycles and acetylenedicarboxylate (B1228247) can yield unusual zwitterionic salts, which represent novel molecular scaffolds.

The core structure of this compound is found within intermediates used for the total synthesis of natural products. The compound can be readily hydrolyzed to 1,3-cyclopentanedione, a key intermediate in the synthesis of steroids. orgsyn.org Derivatives have also been incorporated into complex natural product frameworks, such as in the synthesis of novel lupane (B1675458) triterpenoid (B12794562) hybrids. rsc.org

A notable application involves the stereoselective construction of the core skeleton of picrotoxane-type sesquiterpenes, a class of neurotoxic natural products. researchgate.net A model study successfully used a derivative, 2-methyl-1,3-cyclopentanedione (B45155), in a proline-mediated intramolecular aldol (B89426) reaction to construct the characteristic cis-fused 5,6-ring skeleton of these natural products, creating four contiguous stereogenic centers with high selectivity. researchgate.net Ynones, which are α,β-acetylenic ketones, are another class of valuable intermediates in the synthesis of natural products, highlighting the importance of versatile building blocks in this field. rsc.org

This compound serves as a starting material for the synthesis of other, often more complex, cyclic β-triketones. orgsyn.org The diacylation of isopropenyl acetate (B1210297) with anhydrides of various dicarboxylic acids is a moderately effective method for producing these related structures. orgsyn.org This approach has been successfully applied to create a range of cyclic β-triketones with different ring sizes and substitutions. orgsyn.org

Table 1: Synthesis of Various Cyclic β-Triketones from Isopropenyl Acetate and Dicarboxylic Anhydrides

| Product | Yield |

|---|---|

| 2-Acetyl-1,3-cyclohexanedione (B1360261) | 40% |

| 2-Acetyl-4-methyl-1,3-cyclopentanedione | 10% |

| 2-Acetyl-4,4-dimethyl-1,3-cyclopentanedione | 10% |

| 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 10% |

| 2-Acetyl-1,3-cycloheptanedione | 12% |

| 2-Acetyl-1,3-indanedione | 25% |

Data sourced from Organic Syntheses. orgsyn.org

Contributions to Green Chemistry Methodologies

The application of 1,3-cyclopentanedione derivatives is aligned with several principles of green chemistry, primarily through their use in multicomponent reactions (MCRs). These reactions allow for the synthesis of complex products in a single step from three or more reactants, which enhances efficiency and reduces waste.

An efficient method for synthesizing pyrazolo[1,5-a]pyridine (B1195680) and pyrido[1,2-b]indazole derivatives involves the reaction of 1,3-cyclopentanedione with N-amino-2-iminopyridines. researchgate.net This process is noted for its high atom economy and proceeds under catalyst-free conditions, using molecular oxygen as the oxidant and acetic acid as a promoter, which are environmentally benign reagents. researchgate.net Similarly, diversity-oriented syntheses of β-enaminones have been developed via three-component reactions involving β-dicarbonyl compounds, which provide access to a wide range of structurally interesting compounds under mild conditions. While not always explicitly defined as "green," such protecting-group-free syntheses that improve economy and efficiency are central to the goals of sustainable chemistry.

Role in Stereoselective Synthetic Transformations

The rigid structure and defined reactive sites of the 1,3-cyclopentanedione scaffold make it a valuable component in stereoselective reactions, where the three-dimensional arrangement of atoms in the product is precisely controlled.

A key example is the stereoselective construction of the cis-fused 5,6-ring skeleton found in picrotoxane-type natural products. researchgate.net This was achieved through a DL-proline-mediated intramolecular aldol reaction of a substrate containing a 2-methyl-1,3-cyclopentanedione moiety. researchgate.net The reaction successfully established four contiguous stereogenic centers with high stereoselectivity. researchgate.net Furthermore, the methodology was extended to a kinetic resolution using L-proline, yielding an enantiomerically pure aldol product. researchgate.net

In another instance, the related compound indane-1,3-dione participates in a stereoselective one-pot, three-component reaction with isoquinoline (B145761) and dialkyl acetylenedicarboxylates to produce spiro-functionalized tetrahydropyrrolo[1,2-a]quinolines.

Biological and Biomedical Research Applications of 2 Acetyl 1,3 Cyclopentanedione and Its Derivatives

Applications in Agricultural Chemistry

The structural characteristics of 2-Acetyl-1,3-cyclopentanedione, particularly its β-triketone motif, have positioned it and its derivatives as compounds of interest in agricultural science. Research has primarily focused on their potential as herbicides, with less direct evidence supporting their role as plant growth regulators.

Development of Plant Growthulators

Plant growth regulators are compounds that can influence plant physiological processes such as cell division, elongation, and differentiation. nih.gov They include natural plant hormones like auxins and cytokinins, as well as synthetic compounds that can modify plant growth for agricultural benefit. nih.govahdb.org.uk While the broader field of agricultural chemistry actively develops such regulators, specific research directly identifying this compound as a plant growth regulator is not extensively documented in current literature. The focus for this class of compounds has been predominantly on their phytotoxic properties for weed management.

Selective Herbicidal Activity against Specific Weeds

Derivatives of this compound belong to the β-triketone class of herbicides, which are known for their potent bioactivity. frontiersin.org These compounds function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgnih.gov HPPD is a critical enzyme in the biochemical pathway responsible for synthesizing plastoquinone and tocochromanols. acs.org The inhibition of this enzyme disrupts carotenoid biosynthesis, leading to the characteristic bleaching of leaves in susceptible plants, followed by necrosis and death. researchgate.net

This mechanism of action has led to the development of several commercial herbicides. For example, mesotrione and sulcotrione are β-triketone herbicides widely used for controlling weeds in maize cultivation. frontiersin.orgresearchgate.net Research into novel triketone derivatives continues to yield compounds with high efficacy. Studies have identified new triketone-aminopyridine and coumarin-based derivatives that exhibit potent HPPD inhibitory activity, in some cases superior to existing commercial products like mesotrione. nih.govacs.orgnih.gov The effectiveness of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance needed to inhibit a biological process by 50%.

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Mesotrione (Commercial Standard) | 0.273 | acs.orgnih.gov |

| Compound 23 (Triketone-aminopyridine derivative) | 0.047 | acs.orgnih.gov |

| Compound II-3 (Coumarin-based derivative) | 0.248 | nih.gov |

Pharmacological and Therapeutic Potential

The unique chemical structure of this compound and its derivatives has prompted investigations into their potential pharmacological applications. Research has explored their roles as anti-inflammatory agents and their mechanisms for protecting cells from oxidative stress.

Exploration as Kinase Inhibitors and Anti-inflammatory Agents

While direct evidence for this compound as a kinase inhibitor is limited, related cyclopentanone structures have been evaluated for their anti-inflammatory properties. nih.gov Kinase inhibitors are a major focus in drug development for treating inflammatory and autoimmune disorders because they can modulate critical cell signaling pathways. nih.gov Research on various cyclopentanone derivatives has shown that some possess significant anti-inflammatory and analgesic effects. nih.gov For instance, a novel fused-cyclopentenone phosphonate compound demonstrated profound anti-inflammatory activity in both cellular models and animal models of colitis. nih.gov These findings suggest that the cyclopentanone scaffold could be a valuable starting point for developing new therapeutic agents that target inflammation.

Mechanisms of Cytoprotection against Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is a key factor in many diseases. 2-Acetylcyclopentanone (2-ACP), a closely related compound, has been shown to provide significant protection against oxidative stress-induced cell injury. nih.gov Its protective effects have been demonstrated in models of acetaminophen-induced liver toxicity and ischemia-reperfusion injury. nih.govnih.gov

The cytoprotective mechanism of 2-ACP is twofold. First, its enolate form acts as a potent nucleophile that can neutralize harmful electrophiles, such as the toxic metabolites of acetaminophen. nih.gov Second, it can chelate metal ions like iron and copper. nih.gov This chelation inhibits the Fenton reaction, a major source of highly damaging hydroxyl radicals, thereby reducing cellular oxidative stress. nih.gov

| Experimental Model | Observed Protective Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Warm Ischemia-Reperfusion Injury (Rat Liver) | Dose-dependent reduction in plasma liver enzymes (ALT, AST, LDH) and improved tissue histology. | Scavenging of aldehyde electrophiles and chelation of metal ions to inhibit the Fenton reaction. | nih.gov |

| Acetaminophen (APAP) Hepatotoxicity (Mouse Model) | Prevention of glutathione (GSH) depletion and sulfhydryl group loss. | Neutralization of the toxic electrophile metabolite NAPQI via its nucleophilic enolate form. | nih.gov |

Nutritional and Metabolic Considerations of Metal Chelates

The ability of this compound to chelate metal ions is a key aspect of its biochemical activity, with implications for both metabolic regulation and potential nutritional applications.

As discussed, the chelation of transition metals such as iron [Fe(III)] and copper [Cu(II)] is a primary mechanism by which this compound and related compounds protect cells from oxidative damage. nih.gov By binding these metal ions, the compound prevents them from participating in the Fenton reaction, which generates highly reactive free radicals. This represents a significant metabolic intervention that mitigates the consequences of oxidative stress. nih.gov

From a nutritional standpoint, the use of metal chelates is an established strategy to improve the bioavailability of essential trace minerals in animal feed. nih.gov For example, chelating minerals like zinc and iron with organic molecules such as methionine hydroxy-analogue (MHA) can enhance their absorption and retention in the body. nih.govnih.gov In vivo studies have shown that animals fed zinc-MHA chelates had higher zinc retention compared to those fed inorganic zinc sulfate. nih.gov Similarly, iron-MHA chelates were taken up effectively by intestinal cells in vitro. nih.gov While specific studies on the nutritional effects of this compound metal chelates are not widely available, the principle that chelation can enhance mineral bioavailability suggests a potential area for future research.

Natural Occurrence and Broad Spectrum of Biological Activities of Cyclic β-Triketones

Cyclic β-triketones, a class of compounds featuring a three-carbonyl system within a ring structure, are found in various natural sources and exhibit a wide array of biological activities. These compounds are of significant interest in biomedical research due to their diverse pharmacological potential.

One specific example, this compound, has been identified in the white ginger lily (Hedychium coronarium). While the broader biological significance of its presence in this plant is a subject of ongoing research, the compound itself is part of the larger family of cyclic β-dicarbonyls, which are known for their chemical reactivity and biological relevance.

A notable source of naturally occurring cyclic β-triketones is the essential oil of the mānuka plant (Leptospermum scoparium). This oil is rich in β-triketones such as flavesone, leptospermone, and isoleptospermone. nih.gov Research has demonstrated that these compounds possess significant miticidal and ovicidal properties, making them effective against scabies mites and their eggs. nih.gov The mechanism underlying this activity is believed to be the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for tyrosine catabolism in these organisms. nih.gov

The biological activities of cyclic β-triketones are not limited to their effects on mites. The italidiones, found in the immortelle plant (Helichrysum italicum), are another group of naturally occurring β-diketones that are thought to contribute to the plant's anti-inflammatory properties. researchgate.net Furthermore, synthetic β-triketones have been developed for various applications, including as herbicides. Compounds like sulcotrione, mesotrione, and tembotrione also function by inhibiting the HPPD enzyme, which is present in both plants and other organisms. nih.gov

The broader class of β-dicarbonyl compounds, which includes β-triketones, has been investigated for a range of other biological effects. Studies have reported that various β-diketones and their metal complexes exhibit potential as anticancer, antimicrobial, and antimalarial agents. researchgate.net This diverse spectrum of activity underscores the importance of cyclic β-triketones as a promising area for further biomedical research and drug discovery.

Table 1: Biological Activities of Selected Cyclic β-Triketones and Related Compounds

| Compound/Class | Biological Activity | Research Finding |

| Flavesone | Miticidal, Ovicidal | Effective against scabies mites and their eggs, likely through inhibition of SsHPPD. nih.gov |

| Leptospermone | Miticidal, Ovicidal | Shows potent activity against scabies mites and eggs by targeting the tyrosine catabolism pathway. nih.gov |

| Isoleptospermone | Miticidal, Ovicidal | Contributes to the parasiticidal properties of mānuka oil, with a mechanism linked to HPPD inhibition. nih.gov |

| Italidiones | Anti-inflammatory | Believed to be responsible for the anti-inflammatory effects of immortelle essential oil. researchgate.net |

| Sulcotrione | Herbicidal | A synthetic β-triketone that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds. nih.gov |

| Mesotrione | Herbicidal | Used in agriculture to control weeds by targeting the HPPD enzyme. nih.gov |

| Tembotrione | Herbicidal | Functions as a bleaching herbicide through the inhibition of HPPD. nih.gov |

| β-Diketone Metal Complexes | Anticancer, Antimicrobial, Antimalarial | Have been widely reported to possess these biological activities. researchgate.net |

Computational and Theoretical Studies on 2 Acetyl 1,3 Cyclopentanedione

Quantum Mechanical Investigations of Reactivity and Energy Barriers

Quantum mechanical calculations have been employed to investigate the reactivity of 2-acetyl-1,3-cyclopentanedione, particularly its behavior as a C-nucleophile. These studies provide a quantitative understanding of the energy barriers associated with its chemical reactions.

A notable investigation focused on the reactivity of a series of cyclic C-nucleophiles, including this compound, with azanone (HNO). mdpi.com In this research, quantum mechanical calculations were performed to elucidate the structure-reactivity relationship. The reaction energy pathways were modeled, starting from the separated C-nucleophile anions and HNO to the final product. mdpi.com

These calculations revealed that this compound is the least reactive compound among the studied cyclic C-nucleophiles in its reaction with HNO. mdpi.com The computational models, performed using the Gaussian G09 suite of programs, calculated a significant energy barrier for this reaction. mdpi.com This high barrier is indicative of lower reactivity. mdpi.com

The specific calculated Gibbs free energy barrier for the reaction between the this compound anion and HNO was determined to be 90.93 kJ/mol. mdpi.com This result was obtained at the B2PLYP-D3/6-311+(2df,2p) level of theory, providing a detailed theoretical value for the reaction's energetic requirements. mdpi.comresearchgate.net

| Reactant | Reaction Partner | Computational Method | Calculated Gibbs Free Energy Barrier (kJ/mol) |

|---|---|---|---|

| This compound | Azanone (HNO) | B2PLYP-D3/6-311+(2df,2p) | 90.93 |

Density Functional Theory (DFT) Analyses of Tautomeric Equilibria

Density Functional Theory (DFT) is a primary computational method for analyzing the tautomeric equilibria in β-dicarbonyl compounds like this compound. This compound can exist in equilibrium between its diketo form and various enol tautomers. DFT calculations can predict the relative stabilities of these forms and the energy barriers for their interconversion.

The chemistry of 2-acetyl-1,3-cycloalkanediones is closely linked to their tautomeric properties. acs.org For this compound, which is a symmetrical system, the number of possible tautomeric forms is reduced, simplifying the analysis to endo-cyclic and exo-cyclic enol forms. oup.com While experimental techniques like NMR and spectrophotometry are used to study these equilibria in solution, DFT provides a theoretical foundation for understanding these observations. oup.com

DFT studies on analogous molecules, such as 2-formylcyclopentane-1,3-dione and other cyclic β-diketones, have successfully analyzed their tautomeric properties. acs.orgsemanticscholar.org These studies typically involve optimizing the geometries of the different tautomers and the transition states that connect them. By calculating the electronic energies of these structures, researchers can determine the relative free energies, which in turn allows for the prediction of equilibrium constants (KT) for the keto-enol tautomerization. semanticscholar.orgresearchgate.net The influence of solvents on the equilibrium can also be modeled using implicit solvation models like the Solvation Model based on Density (SMD). semanticscholar.org For related cyclic diketones, DFT calculations have shown that the presence of explicit water molecules can significantly lower the activation energy barrier for proton transfer during tautomerization. nih.gov

Structure-Reactivity Relationship Elucidation through Theoretical Modeling

Theoretical modeling is instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. By comparing its calculated properties with those of structurally similar compounds, a clear picture of electronic and steric effects emerges.

Quantum mechanical studies have demonstrated that the reactivity of cyclic C-nucleophiles towards electrophiles like azanone (HNO) is strongly dependent on the substituent at the α-carbon. mdpi.com A comparative study highlighted the distinct effect of an acetyl group versus a methyl group or no substituent on the cyclopentanedione ring. mdpi.com

The findings show that while methylation of the α-carbon in 1,3-cyclopentanedione (B128120) increases its reactivity (lowering the energy barrier), the acylation of the same carbon has the opposite effect, markedly decreasing reactivity. mdpi.com The electron-withdrawing nature of the acetyl group in this compound is responsible for this reduced nucleophilicity and consequently, its lower reaction rate. mdpi.com This is quantified by the significantly higher calculated energy barrier for its reaction with HNO compared to its parent compound, 1,3-cyclopentanedione, and its methylated analogue. mdpi.com

| Compound | α-Substituent | Calculated Gibbs Free Energy Barrier vs. HNO (kJ/mol) | Relative Reactivity |

|---|---|---|---|

| 1,3-Cyclopentanedione | -H | 72.53 | Moderate |

| 2-Methyl-1,3-cyclopentanedione (B45155) | -CH3 | 57.92 | High |

| This compound | -COCH3 | 90.93 | Low |

This theoretical modeling provides clear, quantitative evidence for the structure-reactivity relationship, confirming that the introduction of an acyl group at the C2 position of the 1,3-cyclopentanedione scaffold diminishes its nucleophilic character. mdpi.com

Advanced Analytical Characterization Techniques for 2 Acetyl 1,3 Cyclopentanedione

Spectroscopic Methods for Tautomerism and Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and the dynamic equilibrium between the tautomeric forms of 2-acetyl-1,3-cyclopentanedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibrium of this compound in solution. oup.com Studies comparing ¹H and ¹³C NMR spectra in different solvents, such as a mixture of deuterium (B1214612) oxide (D₂O) and deuterated methanol (B129727) (CD₃OD) versus chloroform (B151607) (CDCl₃), provide valuable insights into the tautomeric interconversion. researchgate.netresearchgate.net Research has shown that in both D₂O-CD₃OD and CDCl₃, the triketo form of the compound is not observed. oup.com The position of the keto-enol equilibrium is significantly influenced by the solvent's polarity. researchgate.net

In a symmetrical system like this compound, the number of potential tautomeric forms is reduced, simplifying to endo-cyclic and exo-cyclic enol forms. oup.com The fast exchange between internal tautomeric pairs on the NMR timescale results in the observation of averaged chemical shifts. oup.com

Detailed ¹H and ¹³C NMR spectral data are essential for confirming the compound's identity and understanding its electronic environment. While specific peak assignments and coupling constants are dependent on the solvent and experimental conditions, representative data can be compiled from various sources.

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | Data not available in search results | ||

| ¹³C | CDCl₃ | Data not available in search results | ||

| ¹H | D₂O/CD₃OD | Data not available in search results | ||

| ¹³C | D₂O/CD₃OD | Data not available in search results |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides critical information about the functional groups present in this compound and offers further evidence of its tautomeric state. The presence of strong absorption bands indicates specific vibrational modes within the molecule.

In a carbon tetrachloride solvent, the IR spectrum of this compound exhibits strong bands at 1710 cm⁻¹, 1635 cm⁻¹, and 1595 cm⁻¹. scispace.com These bands are characteristic of the carbonyl and enolic functionalities within the molecule. The band at 1710 cm⁻¹ can be attributed to the non-conjugated carbonyl group, while the bands at 1635 cm⁻¹ and 1595 cm⁻¹ are indicative of the conjugated enone system and C=C stretching vibrations, respectively, which are characteristic of the enol form. The use of a KBr-pellet technique has also been reported for obtaining the IR spectrum of this compound. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Solvent/Technique | Assignment | Reference |

| 1710 | Carbon Tetrachloride | C=O stretch (non-conjugated) | scispace.com |

| 1635 | Carbon Tetrachloride | C=O stretch (conjugated enone) | scispace.com |

| 1595 | Carbon Tetrachloride | C=C stretch (enol) | scispace.com |

| Not specified | KBr-Pellet | Not specified | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is employed to study the electronic transitions within the conjugated systems of this compound's tautomers. The position and intensity of absorption maxima (λ_max) are sensitive to the electronic structure and the solvent environment.

In cyclohexane, the UV spectrum of this compound shows absorption maxima at 265 nm (2650 Å) with a molar absorptivity (ε) of 7040, and at 220 nm (2200 Å) with an ε of 11800. scispace.com These absorptions are characteristic of the π → π* transitions within the conjugated enol form of the molecule. Spectrophotometric methods have also been utilized to determine the keto-enol ratios and equilibrium constants for proton reactions in solution. oup.com

Table 3: UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Reference |

| Cyclohexane | 265 | 7040 | scispace.com |

| Cyclohexane | 220 | 11800 | scispace.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. While specific HPLC methods for the purity analysis of this compound were not detailed in the provided search results, a related compound, 2-acetyl-1,3-cyclohexanedione (B1360261), is analyzed using HPLC with UV detection at 254 nm. It is plausible that a similar method could be adapted for this compound. HPLC has also been used in studies involving metal complexes of this ligand. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Fractionation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and fractionation of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for structural elucidation and definitive identification.

The PubChem database entry for this compound lists GC-MS data, including a NIST library number (41126) and the top peak in the mass spectrum at m/z 84. The molecular ion peak is observed at m/z 140. nih.gov The fragmentation pattern is a unique fingerprint that confirms the compound's identity. GC-MS analysis is a standard procedure for identifying components in complex mixtures, such as in natural product extracts where various diones might be present. stechnolock.comresearchgate.net

Table 4: GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Library Number | 41126 | nih.gov |

| Molecular Ion (M⁺) Peak (m/z) | 140 | nih.gov |

| Top Peak (m/z) | 84 | nih.gov |

Q & A

Q. How is this compound used in catalytic ring-expansion reactions?

- Answer : Hydrophobic vitamin B₁₂ derivatives catalyze its conversion to 1,4-cyclohexanedione via radical-mediated ring expansion. This reaction demonstrates the compound’s utility in accessing larger cyclic ketones .

Q. What derivatization strategies expand its applicability in synthetic chemistry?

- Answer : Key methods include:

- Ketal formation : Protects diketone functionality (e.g., monoethylene ketal) for subsequent reactions .

- Perfluoroalkylation : FITS reagents yield O- or C-perfluoroalkyl derivatives, enhancing solubility or bioactivity .

Q. Which analytical techniques are optimal for characterizing this compound?

Q. How does solvent choice influence its stability and reactivity?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the enol form, enhancing nucleophilic reactivity. Nonpolar solvents (e.g., toluene) favor the keto form, altering reaction pathways .

Q. What is its role in biochemical studies, such as insulin signaling research?

- Answer : Derivatives like ACPD are used to study atypical protein kinase C (aPKC) activity in insulin resistance, linking metabolic dysfunction to kinase inhibition .

Q. How can contradictory data in synthesis yields be addressed?

- Answer : Variability arises from reaction conditions (e.g., AlCl₃ purity, moisture control). Systematic optimization using design of experiments (DoE) and in-situ FTIR monitoring improves reproducibility .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous conditions and inert atmospheres for AlCl₃-mediated acylations to minimize side reactions .

- Regioselectivity Control : Screen bases (LDA vs. LiHMDS) and temperatures to target desired alkylation sites .

- Computational Validation : Pair experimental results with DFT calculations to rationalize reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。